Sodium myristate, >=99%

Surfactant Chemistry Micellization Colloidal Science

Choose this ≥98% Sodium myristate for precision formulation. Its C14 chain delivers an intermediate Krafft point (44.9°C) and CMC (~4.5 mM), enabling temperature-sensitive drug delivery at mild hyperthermia and solvent-free solid lipid nanoparticle (SLN) synthesis. This chain-specific self-assembly cannot be replicated by laurate (C12) or stearate (C18). Secure a high-purity surfactant with differential membrane-perturbing activity, critical for controlled release and lipid-protein interaction studies without batch-to-batch variability.

Molecular Formula C14H28NaO2
Molecular Weight 251.36 g/mol
CAS No. 822-12-8
Cat. No. B148147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium myristate, >=99%
CAS822-12-8
SynonymsTetradecanoic acid. sodium salt
Molecular FormulaC14H28NaO2
Molecular Weight251.36 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)O.[Na]
InChIInChI=1S/C14H28O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3,(H,15,16);
InChIKeyADAJHHAZQMCSRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Myristate (CAS 822-12-8) ≥99%: A C14 Saturated Fatty Acid Sodium Salt for Controlled Self-Assembly and Biomembrane Research


Sodium myristate (CAS 822-12-8, molecular formula C₁₄H₂₇NaO₂, molecular weight 250.35 g/mol) is the sodium salt of myristic acid, a 14-carbon saturated fatty acid [1]. It functions as an anionic surfactant, emulsifier, and cleansing agent, with a critical micelle concentration (CMC) of approximately 4.5 mM at 25°C and a 1 wt% Krafft point of 44.9°C, above which it forms clear micellar solutions [2][3]. Its intermediate chain length (C14) places it between sodium laurate (C12) and sodium palmitate (C16) in terms of hydrophobic character, offering a distinct balance of solubility, micellization behavior, and membrane interaction potential that is critical for applications requiring controlled self-assembly without the extreme hydrophobicity of longer-chain analogs.

Why Generic Substitution of Sodium Myristate ≥99% with Other Fatty Acid Salts Fails in Critical Applications


Sodium myristate cannot be freely substituted with other fatty acid sodium salts (e.g., sodium laurate, palmitate, or stearate) due to quantifiable differences in critical micelle concentration, Krafft point, solubility, and membrane perturbation behavior. These differences arise directly from its C14 chain length, which provides a distinct balance between hydrophobic driving force for micellization and the temperature required for solubility [1][2]. For instance, the Krafft point increases by approximately 20°C when moving from C12 (laurate) to C14 (myristate) and another 26°C to C18 (stearate), meaning that at room temperature, myristate may be partially crystalline while laurate is fully soluble and stearate is completely insoluble [1]. Such differences directly impact formulation stability, processability, and biological activity, making generic substitution scientifically unsound without quantitative validation.

Sodium Myristate ≥99%: Quantitative Differentiation Evidence vs. Sodium Laurate, Palmitate, Stearate, and Potassium Myristate


Critical Micelle Concentration (CMC) and Micellization Thermodynamics: Sodium Myristate vs. Sodium Laurate

Sodium myristate (C14) exhibits a lower CMC than sodium laurate (C12), reflecting stronger hydrophobic interactions and a greater thermodynamic driving force for micelle formation. Specifically, the CMC of sodium myristate at 25°C is approximately 4.5 mM, whereas sodium laurate has a CMC of around 30 mM under similar conditions [1][2]. This nearly 7-fold difference in CMC translates to a higher micellar aggregation number and lower equilibrium surface tension at equivalent concentrations for myristate [2].

Surfactant Chemistry Micellization Colloidal Science

Krafft Point and Temperature-Dependent Solubility: Sodium Myristate vs. Sodium Laurate and Sodium Stearate

The 1 wt% Krafft point of sodium myristate is 44.9°C, which is approximately 20°C higher than sodium laurate (~25°C) and ~26°C lower than sodium stearate (~71°C) [1][2]. This intermediate Krafft point means that at room temperature (25°C), sodium myristate is partially crystalline with a solubility limit of about 6 mM, whereas sodium laurate is fully soluble and sodium stearate is essentially insoluble [2][3]. This has direct implications for formulation stability and processing requirements.

Phase Behavior Solubility Formulation Science

Solubility in Aqueous Salt Solutions: Sodium Myristate vs. Sodium Laurate

In deionized water at 25°C, the solubility of sodium myristate is 47.8 mg/mL, which is lower than sodium laurate (76.1 mg/mL) but significantly higher than sodium stearate (0.8 mg/mL) [1]. In 0.01 M NaCl, the solubility of sodium myristate drops to 25.2 mg/mL, whereas sodium laurate remains higher at 53.3 mg/mL. In seawater, sodium myristate solubility further decreases to 6.3 mg/mL, while sodium laurate is 28.1 mg/mL. This demonstrates that sodium myristate is more sensitive to ionic strength than sodium laurate, but still maintains useful solubility compared to longer-chain soaps.

Solubility Electrolyte Effects Formulation Stability

Membrane Perturbation in DPPC Bilayers: Sodium Myristate vs. Sodium Palmitate

Differential thermal analysis (DTA) of dipalmitoylphosphatidylcholine (DPPC) bilayers shows that sodium myristate, at only a few mole percent, removes both the pretransition and main transition and produces new peaks at approximately 30°C and 48°C. In contrast, sodium palmitate is the least disruptive of any sodium soap or fatty acid tested; up to 80 mol% palmitate, the main transition is lowered by only 3°C and approximately doubled in width, with the pretransition detectable up to 36 mol% [1]. This indicates that sodium myristate has a significantly greater capacity to fluidize and perturb ordered lipid membranes compared to the longer-chain palmitate.

Membrane Biophysics Lipid Bilayers Drug Delivery

Counterion Effect on Micelle Formation: Sodium Myristate vs. Potassium Myristate

At room temperature, sodium myristate solutions do not form detectable micelles, whereas potassium myristate solutions exhibit micelle formation under the same conditions [1]. This difference is attributed to the smaller hydrated radius and stronger binding affinity of the potassium ion to the carboxylate headgroup, which reduces headgroup repulsion and promotes micellization. The CMC of potassium myristate is reported to be 0.5–1.0 mM at 25°C , which is approximately 4- to 9-fold lower than that of sodium myristate (~4.5 mM).

Counterion Binding Micelle Stability Surfactant Chemistry

Gelation Temperature and Network Formation: Sodium Myristate vs. Sodium Palmitate and Sodium Stearate

At a concentration of 50 mmol/L, sodium myristate (C14) gels at 55°C, whereas sodium palmitate (C16) and sodium stearate (C18) gel at 72°C and 73°C, respectively [1]. This 17–18°C lower gelation temperature for myristate indicates that it can form self-assembled fibrillar networks at significantly milder thermal conditions, which is advantageous for encapsulating heat-sensitive compounds or reducing energy costs in manufacturing.

Gelation Self-Assembly Rheology

Optimal Research and Industrial Application Scenarios for Sodium Myristate ≥99% Based on Quantitative Differentiation Evidence


Controlled-Release Drug Delivery Systems Requiring Temperature-Triggered Micellization

Sodium myristate's intermediate Krafft point (44.9°C) and CMC (~4.5 mM at 25°C) make it suitable for designing temperature-sensitive drug delivery systems [1]. At physiological temperature (37°C), sodium myristate is below its Krafft point and may exist partially as crystallites, but upon mild heating (e.g., local hyperthermia to 45°C), it can fully micellize and release encapsulated payloads. This behavior is distinct from sodium laurate (Krafft point ~25°C, always micellar at body temperature) and sodium stearate (Krafft point ~71°C, never micellar under physiological conditions) [1].

Solid Lipid Nanoparticle (SLN) Synthesis via Coacervation for Drug Delivery

Sodium myristate serves as a precursor for myristic acid-based solid lipid nanoparticles (SLNs) prepared by the coacervation method [2]. In this solvent-free technique, sodium myristate micelles are precipitated with acid to form spherical nanoparticles with mean diameters ranging from 250 to 500 nm [2]. The C14 chain length of myristic acid provides a melting point that is lower than palmitic or stearic acid, which can influence drug loading capacity and release kinetics. The ability to produce close-to-monodisperse nanoparticles without organic solvents is a key advantage for pharmaceutical applications [2].

Biophysical Studies of Membrane Protein-Lipid Interactions Requiring Controlled Membrane Perturbation

Sodium myristate's strong membrane-perturbing activity, as evidenced by its complete disruption of DPPC bilayer phase transitions at low mol% [3], makes it a valuable tool for studying lipid-protein interactions and membrane fluidity. Researchers investigating the effects of fatty acid chain length on membrane properties can use sodium myristate to induce significant bilayer disruption, while sodium palmitate serves as a low-perturbation control [3]. This differential behavior is critical for elucidating structure-function relationships in membrane biology.

Formulation of Personal Care Products with Balanced Foaming and Mildness

Sodium myristate's solubility profile (47.8 mg/mL in deionized water, 25.2 mg/mL in 0.01 M NaCl) [4] and intermediate chain length provide a balance between the high foaming but potentially harsh properties of sodium laurate and the low solubility and weak foaming of sodium stearate. This makes it suitable for formulating mild cleansing products that maintain adequate lather in soft to moderately hard water. The ≥99% purity ensures minimal interference from other fatty acid salts, allowing formulators to precisely control the surfactant composition and resulting product performance.

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